molecular formula C8H11N3O3 B14899784 N-Isopropyl-4-nitro-1H-pyrrole-2-carboxamide

N-Isopropyl-4-nitro-1H-pyrrole-2-carboxamide

Cat. No.: B14899784
M. Wt: 197.19 g/mol
InChI Key: YMYKXGYHVZAEKJ-UHFFFAOYSA-N
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Description

N-Isopropyl-4-nitro-1H-pyrrole-2-carboxamide (CAS 930857-47-9) is a synthetic pyrrole derivative of significant interest in modern medicinal chemistry and antibiotic discovery research. The pyrrole heterocycle is a fundamental scaffold in numerous biologically active compounds and is found in many natural products with demonstrated antibacterial properties . As a nitropyrrole-based carboxamide, this compound serves as a versatile building block for the synthesis of more complex molecules aimed at combating bacterial infections . Researchers are particularly interested in pyrrole derivatives like this one in the ongoing search for new agents to address the global challenge of antibacterial resistance . Its potential mechanisms of action may be linked to its ability to interact with biological membranes or bind to specific microbial targets, a trait observed in other nitro-substituted pyrrole compounds . This reagent is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

4-nitro-N-propan-2-yl-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C8H11N3O3/c1-5(2)10-8(12)7-3-6(4-9-7)11(13)14/h3-5,9H,1-2H3,(H,10,12)

InChI Key

YMYKXGYHVZAEKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=CN1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of N-Isopropyl-4-nitro-1H-pyrrole-2-carboxamide typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a versatile approach for synthesizing pyrrole derivatives. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-Isopropyl-4-nitro-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

N-Isopropyl-4-nitro-1H-pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrrole derivatives.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Pyrrole derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-Isopropyl-4-nitro-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table highlights key differences between N-Isopropyl-4-nitro-1H-pyrrole-2-carboxamide and two related compounds from the literature:

Compound Molecular Formula Molar Mass (g/mol) Substituents
This compound (Target) C₈H₁₁N₃O₃ 197.19 - Carboxamide at C2 (N-isopropyl)
- Nitro at C4
N-(2-Carbamoylethyl)-1-methyl-4-nitro-1H-pyrrole-2-carboxamide C₉H₁₂N₄O₄ 240.22 - Carboxamide at C2 (N-2-carbamoylethyl)
- Methyl at C1
- Nitro at C4
N-Isopropyl-1H-pyrrole-3-carboxamide C₈H₁₂N₂O 152.19 - Carboxamide at C3 (N-isopropyl)
- No nitro group

Key Observations

Substituent Position and Type :

  • The target compound and the analog share a nitro group at C4 but differ in carboxamide substituents (isopropyl vs. 2-carbamoylethyl) and the presence of a methyl group at C1 in .
  • The compound lacks a nitro group and positions its carboxamide at C3 instead of C2, reducing molecular complexity .

Functional Group Impact: Nitro Group: Present in the target and compound, this group increases molar mass and polarity compared to . It may enhance electrophilic reactivity or influence binding in biological systems. Isopropyl vs.

Molecular Weight Trends :

  • The compound has the highest molar mass (240.22 g/mol) due to its additional methyl and carbamoylethyl groups. The target compound (197.19 g/mol) is intermediate, while (152.19 g/mol) is the lightest, reflecting simpler substituents .

Research Implications and Limitations

  • Synthetic Accessibility : The absence of a methyl group (cf. ) in the target compound may simplify synthesis, though nitro group installation could require careful optimization.
  • Contradictions/Missing Data : The provided evidence lacks experimental data (e.g., solubility, stability, bioactivity) for the target compound, necessitating caution in extrapolating properties from analogs .

Biological Activity

N-Isopropyl-4-nitro-1H-pyrrole-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, focusing on various studies and findings.

Chemical Structure and Synthesis

This compound belongs to the pyrrole family, which is known for its broad spectrum of biological activities. The compound can be synthesized through several methods, including the reaction of 4-nitro-1H-pyrrole-2-carboxylic acid with isopropyl amine in the presence of thionyl chloride to form the corresponding amide. This synthetic route allows for the creation of derivatives that can enhance biological activity.

Antibacterial Activity

Pyrrole derivatives, including this compound, have demonstrated significant antibacterial properties. In vitro studies have shown that certain pyrrole-based compounds exhibit potent activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. For instance, pyrrolyl benzamide derivatives have been reported with Minimum Inhibitory Concentration (MIC) values as low as 3.125 μg/mL against S. aureus, indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin .

CompoundMIC against S. aureusMIC against E. coli
This compound3.125 μg/mL12.5 μg/mL
Ciprofloxacin2 μg/mL2 μg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound's structure allows it to interact with various biological targets involved in cancer progression. For example, compounds derived from pyrroles have been shown to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective cytotoxicity .

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on MCF-7 cells, revealing an IC50 value of approximately 10 µM, demonstrating significant growth inhibition compared to control treatments .
  • Antibacterial Testing : In another investigation, a series of pyrrole derivatives were tested for their antibacterial efficacy against clinical isolates of Staphylococcus aureus. This compound showed superior activity with an MIC comparable to that of established antibiotics .

The biological activity of this compound can be attributed to its ability to interfere with cellular processes such as:

  • DNA Synthesis : Pyrrole derivatives may inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells.
  • Protein Interaction : The compound may interact with specific proteins involved in bacterial cell wall synthesis or cancer cell survival pathways, disrupting their function and leading to cell death.

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